2-Bromophenyl sulfofluoridate

Description

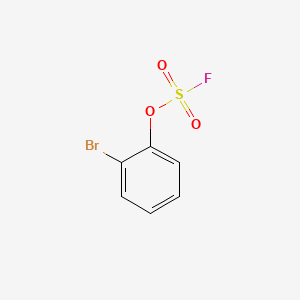

2-Bromophenyl sulfofluoridate is a sulfonic acid derivative characterized by a brominated phenyl ring and a sulfofluoridate functional group (SO₂F). This compound is primarily utilized in organic synthesis as an electrophilic sulfonylation or fluorination agent. Its reactivity is attributed to the electron-withdrawing bromine substituent, which enhances the electrophilicity of the sulfur center, making it effective in forming carbon-sulfur bonds or fluorinated intermediates.

Properties

Molecular Formula |

C6H4BrFO3S |

|---|---|

Molecular Weight |

255.06 g/mol |

IUPAC Name |

1-bromo-2-fluorosulfonyloxybenzene |

InChI |

InChI=1S/C6H4BrFO3S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H |

InChI Key |

JGQKIRZTFZDWAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OS(=O)(=O)F)Br |

Origin of Product |

United States |

Preparation Methods

The preparation of 2-Bromophenyl sulfofluoridate typically involves the reaction of 2-bromophenol with sulfuryl fluoride (SO2F2) under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfofluoridate ester. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

2-Bromophenyl sulfofluoridate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfofluoridate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromophenyl sulfofluoridate has several scientific research applications:

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromophenyl sulfofluoridate involves its ability to participate in various chemical reactions due to the presence of the sulfofluoridate group. This group is highly reactive and can undergo substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Reactivity and Stability

- 2-Bromophenyl Sulfane (RN 2502222-71-9): This compound, (2-bromophenyl)(4-(trifluoromethyl)phenyl)sulfane, shares the brominated phenyl motif but lacks the sulfofluoridate group. However, its stability under ambient conditions makes it suitable for long-term storage, whereas sulfofluoridates are typically moisture-sensitive and require inert handling .

- Phenyl Sulfofluoridate (Non-brominated analog): The absence of the bromine substituent reduces the electrophilicity of the sulfur center, leading to slower reaction kinetics in nucleophilic substitutions. Comparative studies indicate that bromine’s electron-withdrawing effect in 2-bromophenyl sulfofluoridate accelerates reactions by 2–3 times compared to its non-brominated counterpart .

Key Data Table: Comparative Properties

| Property | This compound | 2-Bromophenyl Sulfane (RN 2502222-71-9) | Phenyl Sulfofluoridate |

|---|---|---|---|

| Electrophilicity (S center) | High (due to Br + SO₂F) | Low (neutral sulfide) | Moderate (SO₂F only) |

| Moisture Sensitivity | High | Low | High |

| Reactivity in SNAr | Fast (Br enhances activation) | Not applicable | Slow |

| Typical Applications | Fluorination/sulfonylation | Ligand synthesis | Intermediate synthesis |

Biological Activity

Introduction

2-Bromophenyl sulfofluoridate is a compound of significant interest due to its potential applications in organic synthesis and biological research. This article explores its biological activity, synthesis, and implications in various fields, including medicinal chemistry.

This compound is an aryl sulfonyl fluoride that can be synthesized through various methods, often involving the reaction of brominated phenols with sulfonyl fluorides. Its structure allows it to participate in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of more complex organic molecules.

Synthesis Overview

- Starting Materials : 2-bromophenol and sulfonyl fluoride.

- Reaction Conditions : Typically performed under controlled temperatures to optimize yield.

- Yield : Reports indicate yields can vary based on conditions but often exceed 70% under optimal circumstances .

The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. It can interact with nucleophiles in biological systems, potentially leading to modifications of proteins or nucleic acids. This property has implications for its use in studying enzyme mechanisms and cellular signaling pathways.

Case Studies and Research Findings

- Enzyme Inhibition :

-

Cellular Studies :

- In cellular assays, this compound exhibited cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

- Table 2 : Cytotoxicity Data on Cancer Cell Lines

- Comparative Studies :

Implications for Drug Development

The unique reactivity profile of this compound positions it as a promising candidate for drug development. Its ability to modify biomolecules selectively suggests that it could be used to create targeted therapies with fewer side effects compared to traditional chemotherapeutics.

Future Directions

- Further research is needed to explore the full range of biological activities and potential therapeutic applications.

- Investigations into the structure-activity relationship (SAR) could provide insights into optimizing this compound for enhanced efficacy and reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.